![molecular formula C₁₃H₁₆N₄O₇ B1141809 N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose CAS No. 86979-66-0](/img/structure/B1141809.png)
N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose
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Description
N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose (N-ASG) is an important synthetic carbohydrate derivative, which has been widely studied in recent years due to its potential applications in the fields of medicinal chemistry, biochemistry, and biotechnology. This compound has been used in the synthesis of various compounds, such as glycoproteins, glycosides, and glycosyltransferase inhibitors. N-ASG has also been used in the development of novel therapeutic agents, such as inhibitors of glycosyltransferase, and as a substrate for glycosyltransferases.
Scientific Research Applications
Photolabeling Proteins in Contact with Phospholipid Head Groups N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose could potentially be used in the photolabeling of proteins that are in close proximity to phospholipid head groups on membranes . This is based on a similar compound, N-(4-azidosalicyl)phosphatidylethanolamine (ASA-PE), which was synthesized for this purpose . The advantage of these compounds is that they can be radioiodinated in the last step of the synthesis to a compound with very high specific activity .
Cross-linking Reagent
Another potential application could be as a cross-linking reagent. A related compound, N-Hydroxysuccinimidyl-4-azidosalicylic acid (NHS-ASA), is used as a radioiodinatable, photoactive, heterobifunctional cross-linking reagent . The initial reaction couples via ester to primary amine by amide bond formation in the pH range 6.5-8.5. The second bonding occurs during UV irradiation (250 nm) via reactive nitrene .
Analysis of Phosphoinositides and Inositol Phosphates
While not directly related to N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose, the analysis of phosphoinositides and inositol phosphates is a significant area of research . If this compound or its derivatives have similar properties, they could potentially be used in this field.
properties
IUPAC Name |
4-azido-2-hydroxy-N-[[(3S,4S,5S,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O7/c14-17-16-5-1-2-6(7(18)3-5)12(22)15-4-8-9(19)10(20)11(21)13(23)24-8/h1-3,8-11,13,18-21,23H,4H2,(H,15,22)/t8?,9-,10+,11+,13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMENESIYYZEZKA-LTVPSGEMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NCC2C(C(C(C(O2)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NCC2[C@H]([C@@H]([C@@H]([C@@H](O2)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose |
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